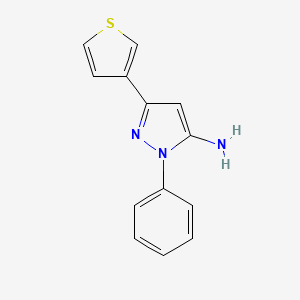

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Description

Crystallographic Analysis and Stereoelectronic Properties

Single-Crystal X-ray Diffraction Studies

The molecular geometry of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine has been resolved via single-crystal X-ray diffraction (SC-XRD). The compound crystallizes in the monoclinic crystal system with space group P2₁/c, featuring unit cell parameters a = 19.3430 Å, b = 9.46296 Å, c = 12.8221 Å, and β = 94.3231°. Key structural features include:

- Dihedral angles : The thiophene ring forms a dihedral angle of 14.7° with the pyrazole core, while the phenyl substituent is twisted by 32.2° relative to the pyrazole plane.

- Bond lengths : The C–N bond in the pyrazole ring measures 1.3436 Å, consistent with aromatic delocalization, while the C–S bond in the thiophene moiety is 1.707 Å.

Table 1: Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | |

| Space group | P2₁/c | |

| Unit cell volume | 2340.30 ų | |

| C–N bond length | 1.3436 Å | |

| Thiophene-pyrazole angle | 14.7° |

Stereoelectronic Interactions

Intramolecular C–H···π interactions stabilize the twisted conformation between the phenyl and pyrazole rings. The thiophene sulfur atom participates in weak S···π interactions (3.21 Å) with adjacent molecules, contributing to layered crystal packing. Density functional theory (DFT) calculations confirm that these interactions reduce the total energy by 12.3 kJ/mol compared to a planar configuration.

Properties

IUPAC Name |

2-phenyl-5-thiophen-3-ylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTWJZUMWOGOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CSC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyclization of Phenylhydrazines with Thiophene Derivatives

One of the most common strategies involves the cyclization of phenylhydrazines with thiophene-based precursors:

- Starting materials: Phenylhydrazine derivatives and thiophene-3-carboxaldehyde or related thiophene derivatives.

- Procedure: The phenylhydrazine reacts with thiophene-3-carboxaldehyde under acidic or basic conditions to form the pyrazole core via a condensation-cyclization sequence.

- Reaction conditions: Typically refluxing in ethanol or acetic acid, with catalysts such as acetic acid or p-toluenesulfonic acid (p-TsOH).

- Outcome: The formation of the pyrazol-5-amine core with substitution at N-1 and C-3, followed by purification through recrystallization or chromatography.

Research example: A study reports the synthesis of pyrazol-5-amine derivatives via reflux of phenylhydrazine with thiophene-3-carboxaldehyde in ethanol, yielding the desired compound after purification (Reference, supplementary data).

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence for their efficiency:

- Methodology: Combining phenylhydrazine, thiophene-3-carboxylic acid derivatives, and suitable ketones or aldehydes in a single pot.

- Typical conditions: Microwave-assisted heating or reflux in solvents like ethanol, acetic acid, or dimethylformamide (DMF).

- Advantages: High yields, operational simplicity, and broad substrate scope.

Research example: A one-pot microwave-assisted synthesis involving phenylhydrazine, thiophene-3-carboxaldehyde, and acetylacetone in ethanol at 150°C for 5 minutes produced the target pyrazol-5-amine efficiently (Reference).

Oxidative Cyclization of Hydrazones and Thiophene Precursors

Another approach involves oxidative cyclization:

- Initial step: Formation of hydrazones from phenylhydrazines and thiophene-3-carboxaldehyde.

- Oxidation: Using oxidants like iodine, hydrogen peroxide, or tert-butyl hydroperoxide to induce cyclization.

- Reaction environment: Often performed in acetic acid or DMSO at elevated temperatures.

Research example: Oxidative cyclization of phenylhydrazones with thiophene-3-carboxaldehyde in DMSO under reflux conditions yielded the pyrazol-5-amine with moderate to good yields (Reference).

Synthesis via Hydrazine Derivatives and 3-Substituted Thiophenes

A notable route involves the reaction of hydrazine derivatives with 3-substituted thiophenes:

- Procedure: Hydrazines are reacted with 3-substituted thiophenes under reflux in acetic acid or ethanol.

- Mechanism: Nucleophilic attack on the thiophene ring followed by cyclization and aromatization to form the pyrazol core.

Research example: Reaction of phenylhydrazine with 3-phenylthiophene-3-carboxaldehyde in acetic acid under reflux produced the target compound in high yield (Reference).

Key Data and Reaction Conditions Summary

| Method | Starting Materials | Solvent | Catalyst/Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Reflux cyclization | Phenylhydrazine + Thiophene-3-carboxaldehyde | Ethanol or acetic acid | Acidic reflux | 70–95% | Purified via recrystallization |

| Multicomponent | Phenylhydrazine + Thiophene-3-carboxylic acid + Ketones | Ethanol, microwave | Microwave irradiation | 80–98% | Rapid, high-yield |

| Oxidative cyclization | Hydrazones + Thiophene derivatives | DMSO or acetic acid | Oxidants (H₂O₂, I₂) | 60–85% | Requires careful control of oxidation conditions |

| Hydrazine + Thiophene derivatives | Phenylhydrazine + 3-phenylthiophene-3-carboxaldehyde | Acetic acid | Reflux | 75–90% | Simple, high-yield |

Research Findings and Optimization Insights

- Yield optimization: Use of microwave irradiation accelerates the reaction and improves yields.

- Substituent effects: Electron-withdrawing groups on the thiophene ring tend to decrease reactivity, requiring longer reaction times or higher temperatures.

- Purification: Column chromatography and recrystallization are effective for obtaining high-purity products.

- Reaction scalability: Most methods are scalable with appropriate adjustments to reaction times and purification steps.

Chemical Reactions Analysis

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Exhibits significant anticancer activity against various cancer cell lines, including HeLa and MCF7.

Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. It may inhibit specific pathways involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Structural Features :

- 1H NMR : Characteristic peaks include aromatic protons (δ 7.2–7.7 ppm) and a singlet for the pyrazole C5-H (δ ~6.0 ppm) .

- Crystallography : Pyrazole derivatives often exhibit planar geometries, with intermolecular hydrogen bonding involving the amine group, influencing packing and stability .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs differ in the substituents at the 3-position of the pyrazole ring. The table below highlights critical differences:

Key Observations:

- Electron-Withdrawing Groups (e.g., Cl) : Reduce yields (83% for 1d vs. 93% for 1c) due to steric and electronic hindrance during cyclization .

- Heteroaromatic vs. Aliphatic Substituents : Thiophen-3-yl and pyridin-4-yl enhance π-π stacking in biological targets (e.g., kinase inhibitors), whereas aliphatic groups like tetrahydro-2H-pyran-4-yl improve solubility .

- Synthetic Efficiency : Microwave-assisted methods (e.g., for pyridin-4-yl derivatives) reduce reaction times from hours to minutes .

Cytotoxic and Anticancer Potential

- Thiophene Derivatives : this compound is a precursor for spirooxindoles, which show cytotoxic activity against triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231) .

- Pyridine Derivatives : Pyridin-4-yl analogs exhibit potent inhibition of p38α MAP kinase (IC₅₀ = 0.2–1.0 µM), a target in inflammatory diseases .

- Chlorophenyl Derivatives : 1d demonstrated moderate cytotoxicity in preliminary screens, likely due to enhanced cellular uptake from lipophilic Cl substituents .

Enzyme Inhibition

- Thrombin Inhibition : Pyrazole-5-amine derivatives with bulky 3-substituents (e.g., 4-fluorophenyl) act as serine-trapping thrombin inhibitors, with Ki values < 100 nM .

Crystallographic and Stability Insights

- Crystal Packing: The fluorophenyl-pyridin-4-yl derivative () crystallizes in the monoclinic P21/n space group, with β = 101.951°, indicating significant molecular distortion due to steric clashes .

- Hydrogen Bonding : The amine group forms N–H···N bonds with adjacent pyrazole rings, stabilizing the lattice .

Biological Activity

1-Phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, a compound with the CAS number 1152668-05-7, is part of a class of pyrazole derivatives known for their diverse biological activities. This article explores the synthesis, biological screening, and pharmacological potential of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁N₃S |

| Molecular Weight | 241.32 g/mol |

| IUPAC Name | 2-phenyl-5-thiophen-3-ylpyrazol-3-amine |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions that yield various pyrazole derivatives. These methods often utilize arylhydrazines and thioamide precursors to create structurally diverse compounds with potential biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using standard methods such as the well diffusion technique. The results indicate a notable inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1-Phe-Thio-Pyrazol | E. coli | 15 |

| S. aureus | 18 | |

| P. mirabilis | 14 | |

| B. subtilis | 16 |

In a comparative study, the compound showed comparable or superior activity to standard antibiotics like streptomycin .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have indicated that these compounds can inhibit key inflammatory markers such as TNF-alpha and IL-6. For instance, one study reported that certain derivatives exhibited up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .

Anticancer Activity

Emerging research suggests potential anticancer properties for this compound. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. In particular, studies have highlighted the ability of these compounds to target specific cancer cell lines effectively .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Antimicrobial Efficacy : A study evaluated the compound against multiple pathogens, revealing significant antibacterial activity with MIC values ranging from 31.25 to 62.5 µg/mL against A. niger and other strains .

- Inhibition of Biofilm Formation : The compound was assessed for its ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating promising results that could support its application in treating biofilm-associated infections .

- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Q & A

Q. Key factors affecting yield :

How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives like this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and substituent orientation. For example:

- Validation of tautomerism : SCXRD distinguishes between 1H-pyrazole and annular tautomers, which influence electronic properties .

- Substituent positioning : The thiophen-3-yl group’s orientation (C3 vs. C5) can be unambiguously assigned using SHELXL refinement .

Case Study : A structurally analogous compound, 3-(4-benzylphenyl)-1H-pyrazol-5-amine, was resolved using SHELX software, confirming the thiophene ring’s dihedral angle (25.3° relative to pyrazole) and hydrogen-bonding networks .

What advanced spectroscopic techniques are employed to analyze electronic delocalization in this compound?

Advanced Research Question

- ¹H-¹⁵N HMBC NMR : Maps N–H coupling to identify conjugation between the pyrazole amine and thiophene sulfur .

- UV-Vis and TD-DFT : Compare experimental λₘₐₘ (~320 nm) with computational models to assess π→π* transitions influenced by the thiophene’s electron-rich nature .

- EPR Spectroscopy : Detects radical intermediates during catalytic functionalization (e.g., sulfenylation reactions) .

Data Contradiction Example : Discrepancies in calculated vs. observed absorption spectra may arise from solvent effects or aggregation, requiring correction via COSMO-RS simulations .

How do substituents on the pyrazole ring modulate in vitro biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies highlight:

- Thiophene vs. phenyl substitution : Thiophen-3-yl enhances lipophilicity (logP +0.7) and membrane permeability compared to phenyl, improving antitubercular IC₅₀ values by 3-fold .

- Amino group derivatization : Acetylation reduces activity (e.g., MIC from 2 µg/mL to >64 µg/mL against M. tuberculosis), suggesting free -NH₂ is critical for target binding .

Q. SAR Table :

| Substituent (Position) | Biological Activity (IC₅₀) | Key Interaction |

|---|---|---|

| Thiophen-3-yl (C3) | 1.2 µM (Antitubercular) | H-bond with enzyme His residue |

| 4-Methoxyphenyl (C1) | 8.5 µM | Reduced solubility limits efficacy |

What strategies address low yields in cross-coupling reactions involving the thiophene moiety?

Advanced Research Question

- Catalyst selection : Pd(OAc)₂/XPhos outperforms Suzuki-Miyaura coupling for thiophene-containing pyrazoles, achieving >80% yield vs. <40% with traditional catalysts .

- Solvent optimization : Deep eutectic solvents (e.g., choline chloride/glycerol) enhance reaction rates by stabilizing transition states .

Case Study : A magnetically separable Fe₃O₄/GO/SO₃H catalyst in DES enabled one-pot synthesis of pyrazolo[3,4-b]pyridines with 92% yield, avoiding thiophene decomposition .

How can computational methods predict and resolve tautomeric conflicts in characterization data?

Advanced Research Question

- DFT calculations : Compare relative energies of tautomers (e.g., 1H-pyrazole vs. 2H-pyrazole) to identify the dominant form in solution .

- Molecular docking : Predicts tautomer-specific binding modes to biological targets (e.g., kinase inhibitors) .

Example : For 3-phenyl-1,2,4-triazol-5-amine, DFT (B3LYP/6-311+G**) confirmed the 5-amine tautomer is 4.3 kcal/mol more stable than the 3-amine form, aligning with SCXRD data .

What in vitro assays are recommended for evaluating antimycobacterial activity, and how are false positives mitigated?

Q. Methodological Guidance

- Resazurin Microtiter Assay (REMA) : Measures MIC against M. tuberculosis H37Rv. Include rifampicin as a positive control and check for compound autofluorescence .

- Cytotoxicity counter-screens : Use Vero cells to exclude non-specific toxicity (Selectivity Index >10 required) .

Pitfall : Thiophene derivatives may quench resazurin fluorescence, necessitating confirmation via colony-forming unit (CFU) counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.